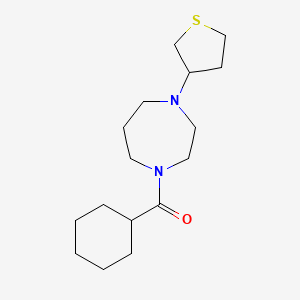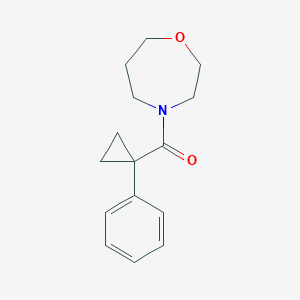
(1,4-噁氮杂环庚烷-4-基)(1-苯基环丙基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Phenylcyclopropanecarbonyl)-1,4-oxazepane is a chemical compound that features a unique structure combining an oxazepane ring and a phenylcyclopropyl group
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, 4-(1-Phenylcyclopropanecarbonyl)-1,4-oxazepane is studied for its potential as a bioactive molecule, with investigations into its interactions with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific mechanical or chemical properties, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Phenylcyclopropanecarbonyl)-1,4-oxazepane typically involves the formation of the oxazepane ring followed by the introduction of the phenylcyclopropyl group. One common method involves the cyclization of an appropriate amino alcohol precursor to form the oxazepane ring. This is followed by a coupling reaction with a phenylcyclopropyl derivative under conditions that facilitate the formation of the methanone linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazepane ring, leading to the formation of oxazepane oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation: Oxazepane oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
作用机制
The mechanism of action of 4-(1-Phenylcyclopropanecarbonyl)-1,4-oxazepane involves its interaction with specific molecular targets. The oxazepane ring and phenylcyclopropyl group can interact with enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, depending on the specific target and the context of the interaction.
相似化合物的比较
(1,4-Oxazepan-6-yl)methanol hydrochloride: This compound features a similar oxazepane ring but differs in the substituents attached to it.
(1-Phenylcyclopropyl)methanone derivatives: These compounds share the phenylcyclopropyl group but differ in the other functional groups attached to the methanone.
Uniqueness: 4-(1-Phenylcyclopropanecarbonyl)-1,4-oxazepane is unique due to the combination of the oxazepane ring and the phenylcyclopropyl group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
属性
IUPAC Name |
1,4-oxazepan-4-yl-(1-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-14(16-9-4-11-18-12-10-16)15(7-8-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSXGSAPMJZBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)C2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
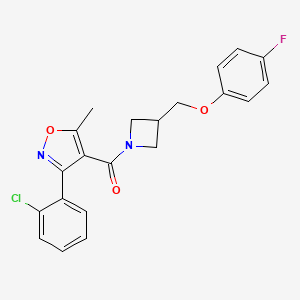
![2-cyclopropyl-5-[3-(trifluoromethyl)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2782404.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2782407.png)

![N'-(2,4-difluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2782410.png)
![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N-(2,4-dichlorophenyl)-3-oxobutanamide](/img/structure/B2782412.png)
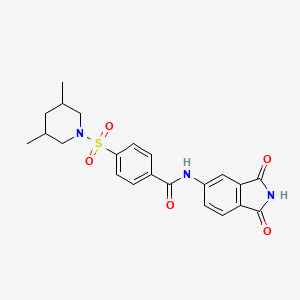
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2782417.png)
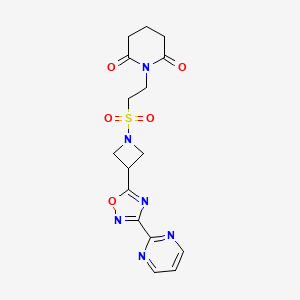
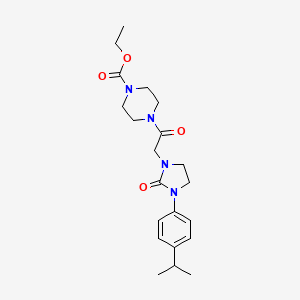
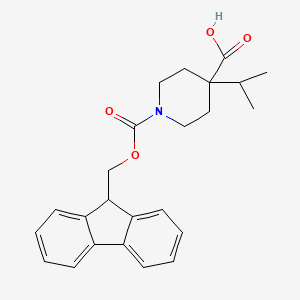
![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2782422.png)
